tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate
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Overview
Description
“tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a tert-butyl carbamate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carbamate group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group linked to the same carbon atom .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The pyrazole ring, being an aromatic compound, might undergo electrophilic substitution reactions. The carbamate group could participate in various reactions involving the carbonyl or amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents .
Scientific Research Applications
Synthetic and Crystallographic Studies
Researchers have synthesized compounds similar to tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate for crystallographic studies. For instance, the synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride) was characterized by various spectroscopic methods and X-ray diffraction studies, revealing insights into the molecular conformation and crystal packing interactions, such as hydrogen bonding and π–π stacking (Kant, Singh, & Agarwal, 2015).
Synthetic Methods and Intermediate Compounds
The compound has been investigated as an intermediate in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an important intermediate in the synthesis of omisertinib (AZD9291), was synthesized through a rapid method, indicating the utility of similar tert-butyl carbamate derivatives in pharmaceutical synthesis (Zhao et al., 2017).
Reactivity and Cycloaddition Studies
The reactivity of tert-butyl carbamates has been explored in cycloaddition reactions, such as the 1,3-dipolar cycloaddition involving tert-butyl N-ethynyl-N-phenylcarbamate, to afford pyrazole derivatives with specific regioisomer outcomes, demonstrating the compound's utility in constructing heterocyclic architectures (González et al., 2013).
Catalytic Applications and Ligand Synthesis
Compounds bearing the tert-butyl carbamate motif have been utilized in catalytic applications and ligand synthesis, showcasing their versatility in coordination chemistry and catalysis. Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes, incorporating similar structures, have been investigated as catalysts for hydrogenation reactions, highlighting the potential of tert-butyl carbamate derivatives in developing new catalytic systems (Amenuvor et al., 2016).
Material Science and Organic Electronics
In the realm of material science and organic electronics, tert-butyl carbamate derivatives have been explored for their potential in light-emitting devices and as host materials for phosphorescent organic light-emitting diodes (OLEDs), indicating their significance in the development of advanced materials for electronic applications (Chang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNGAMJZISKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate |
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